molecular formula C19H25F6N3O2S B14042854 (R)-N-((1S,2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide

(R)-N-((1S,2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide

Cat. No.: B14042854
M. Wt: 473.5 g/mol
InChI Key: WMIJNZVQFOPOBW-PYLBJUJXSA-N
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Description

®-N-((1S,2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, a cyclohexyl ring, and a sulfinamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((1S,2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the trifluoromethyl groups, and the final assembly of the sulfinamide moiety. Common synthetic routes may involve:

    Formation of the Cyclohexyl Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Trifluoromethyl Groups: Trifluoromethylation reactions are employed to introduce the trifluoromethyl groups onto the phenyl ring. Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates may be used under specific conditions.

    Assembly of the Sulfinamide Moiety: The final step involves the coupling of the cyclohexyl and trifluoromethylated phenyl intermediates with a sulfinamide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and microreactor systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-N-((1S,2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide moiety to amines or other reduced forms.

    Substitution: The trifluoromethyl groups and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

®-N-((1S,2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases or as a diagnostic tool.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ®-N-((1S,2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl groups and sulfinamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **®-N-((1S,2S)-2-(3-(3,5-Difluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide
  • **®-N-((1S,2S)-2-(3-(3,5-Trifluoromethyl)phenyl)ureido)cyclohexyl)-2-ethylpropane-2-sulfinamide

Uniqueness

The presence of trifluoromethyl groups in ®-N-((1S,2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C19H25F6N3O2S

Molecular Weight

473.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-[[(R)-tert-butylsulfinyl]amino]cyclohexyl]urea

InChI

InChI=1S/C19H25F6N3O2S/c1-17(2,3)31(30)28-15-7-5-4-6-14(15)27-16(29)26-13-9-11(18(20,21)22)8-12(10-13)19(23,24)25/h8-10,14-15,28H,4-7H2,1-3H3,(H2,26,27,29)/t14-,15-,31+/m0/s1

InChI Key

WMIJNZVQFOPOBW-PYLBJUJXSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H]1CCCC[C@@H]1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)NC1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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